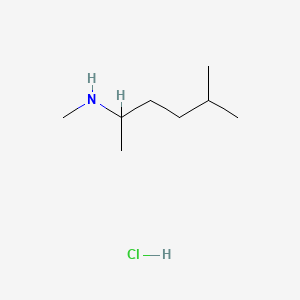

Methyl(5-methylhexan-2-yl)amine hydrochloride

Description

Methyl(5-methylhexan-2-yl)amine hydrochloride is a secondary amine hydrochloride with a branched aliphatic chain. Its molecular formula is C₇H₁₆ClN, and its molecular weight is 149.45 g/mol (calculated from atomic masses: C=12, H=1, Cl=35.45, N=14) . The compound features a methyl group attached to the amine nitrogen and a 5-methylhexan-2-yl substituent, creating a hydrophobic backbone.

Properties

Molecular Formula |

C8H20ClN |

|---|---|

Molecular Weight |

165.70 g/mol |

IUPAC Name |

N,5-dimethylhexan-2-amine;hydrochloride |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-6-8(3)9-4;/h7-9H,5-6H2,1-4H3;1H |

InChI Key |

RVYWIJVKMWLIDC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(5-methylhexan-2-yl)amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-2-one with methylamine in the presence of a reducing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl(5-methylhexan-2-yl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl(5-methylhexan-2-yl)amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl(5-methylhexan-2-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways. As an amine, it can interact with receptors and enzymes, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Methyl(5-methylhexan-2-yl)amine Hydrochloride

- Structure : Aliphatic secondary amine with a branched hexane chain.

- Functional Groups : Amine (–NH–), hydrochloride salt (–Cl⁻).

Methoxisopropamine Hydrochloride

- Structure : Arylcyclohexylamine with a methoxyphenyl group .

- Key Difference : Aromatic substituent vs. aliphatic chain in the target compound.

(2-{5-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl}Ethyl)methylamine Hydrochloride

- Structure : Contains an oxadiazole ring and a chlorinated aromatic group .

- Key Difference : Heterocyclic and aromatic components increase polarity and complexity (topological polar surface area: 60.2 Ų) compared to the purely aliphatic target compound .

(5-Bromopyrimidin-2-yl)methylamine Hydrochloride

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₆ClN | 149.45 | 1 (NH) | 1 (Cl⁻) | Research building block |

| Methoxisopropamine Hydrochloride | Not specified | Not provided | Not provided | Not provided | Forensic/analytical research |

| (2-{5-(2-Chloro-5-methylphenoxy)methyl... | C₁₄H₁₈Cl₂N₄O₂ | 353.23 | 2 | 5 | Pharmaceutical intermediate |

| (5-Bromopyrimidin-2-yl)methyl... | C₆H₉BrClN₃ | 238.51 | 2 | 3 | Biochemical research |

| Methyl Diethanol Amine (MDEA) | C₅H₁₃NO₂ | 119.16 | 2 (–OH) | 3 (N, O) | CO₂ capture |

Notes:

- The target compound’s aliphatic structure confers lower polarity compared to aromatic or heterocyclic analogs, likely influencing solubility in organic solvents.

- MDEA, a tertiary amine with hydroxyl groups, exhibits high CO₂ adsorption (2.63 mmol/g) due to synergistic amine and hydroxyl interactions .

Functional and Application Differences

- CO₂ Capture: MDEA-modified mesoporous carbon achieves 2.63 mmol/g adsorption, outperforming non-amine materials . The target compound lacks evidence for this application but could theoretically adsorb CO₂ via its amine group, albeit less efficiently due to the absence of hydroxyl groups.

- Pharmaceutical Potential: Compounds with aromatic/heterocyclic moieties (e.g., oxadiazole , pyrimidine ) are prioritized in drug discovery for target specificity, whereas the target compound’s aliphatic structure may suit formulation or prodrug roles.

Biological Activity

Methyl(5-methylhexan-2-yl)amine hydrochloride, commonly referred to as 5-Methyl-2-hexylamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

This compound is characterized by its molecular formula . The compound is primarily studied for its role as a ligand in coordination chemistry, where it can form complexes with various metals, enhancing its biological relevance in pharmacological applications .

1. Cellular Effects

Research indicates that this compound exhibits significant effects on cellular processes. It has been shown to influence cell proliferation and apoptosis in various cell lines. For instance, studies have demonstrated that this compound can inhibit the growth of cancer cells, suggesting potential applications in oncology.

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| Acute Lymphoblastic Leukemia | < 2 | Significant cytotoxicity observed |

| Non-Small Cell Lung Cancer | 1.65-5.51 | Potent anti-tumor effects noted |

The mechanism by which this compound exerts its biological effects involves modulation of signaling pathways associated with cell survival and proliferation. It has been implicated in the activation of specific phosphatases that play crucial roles in cellular signaling.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including leukemia and lung cancer cells. The results indicated that the compound induced apoptosis and inhibited cell viability significantly, particularly in acute lymphoblastic leukemia cells .

- Immunomodulatory Effects : Other research has explored the immunomodulatory properties of this compound, demonstrating its ability to alter macrophage function and cytokine production. This suggests potential applications in immunotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.